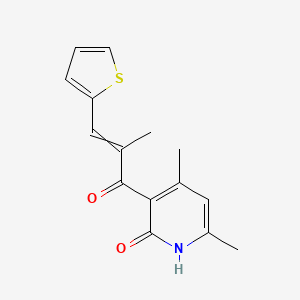
4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyridinone ring, a thiophene ring, and various substituents that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyridinone precursor with a thiophene derivative under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, purification techniques, and quality control measures are essential to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly employed for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism by which 4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one exerts its effects depends on its interaction with molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to specific sites, modulating biological pathways and producing desired effects.
類似化合物との比較
Similar Compounds
4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one: shares similarities with other heterocyclic compounds containing pyridinone and thiophene rings.
Thiophene derivatives: Compounds with thiophene rings exhibit similar chemical reactivity and applications.
Pyridinone derivatives: Compounds with pyridinone rings are used in various chemical and biological contexts.
Uniqueness
The unique combination of functional groups and ring structures in this compound distinguishes it from other compounds
特性
CAS番号 |
304475-03-4 |
|---|---|
分子式 |
C15H15NO2S |
分子量 |
273.4 g/mol |
IUPAC名 |
4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C15H15NO2S/c1-9-7-11(3)16-15(18)13(9)14(17)10(2)8-12-5-4-6-19-12/h4-8H,1-3H3,(H,16,18) |
InChIキー |
PCPIZVNTTMGNFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=CS2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol](/img/structure/B12577568.png)
![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)
![Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B12577578.png)
![3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B12577583.png)
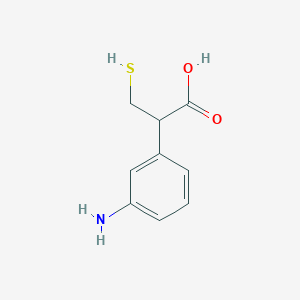

![9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro-](/img/structure/B12577596.png)
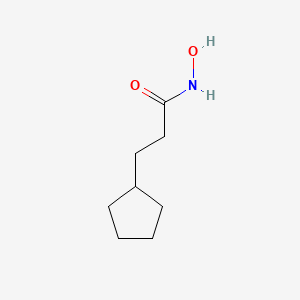
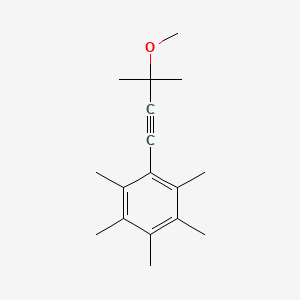
![3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B12577612.png)
![3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide](/img/structure/B12577616.png)
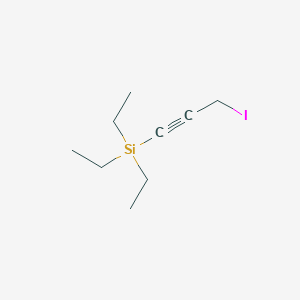
![1,1',1'',1'''-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12577621.png)
